molecular formula C24H36ClN B1198470 Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) CAS No. 2667-22-3

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)

Cat. No.: B1198470
CAS No.: 2667-22-3
M. Wt: 374 g/mol
InChI Key: AHJNVWAYLQALCC-UHFFFAOYSA-M
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Description

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) can be synthesized through the quaternization of pyridine with p-dodecylbenzyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows:

C5H5N+C12H25C6H4CH2ClC24H36ClN\text{C}_5\text{H}_5\text{N} + \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{Cl} \rightarrow \text{C}_{24}\text{H}_{36}\text{ClN} C5​H5​N+C12​H25​C6​H4​CH2​Cl→C24​H36​ClN

Industrial Production Methods

Industrial production of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In aqueous solutions, the compound can hydrolyze, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

    Substitution: Products include pyridinium salts with different anions.

    Oxidation: Oxidized derivatives of the benzyl group.

    Hydrolysis: Decomposition products include pyridine and dodecylbenzyl alcohol.

Scientific Research Applications

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.

    Biology: Employed in the study of cell membranes due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium Chloride: A cationic surfactant with applications in detergents and fabric softeners.

Uniqueness

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is unique due to its specific structure, which combines the properties of both pyridinium and benzyl groups. This gives it distinct surfactant properties and makes it particularly effective in disrupting lipid bilayers, enhancing its antimicrobial efficacy.

Properties

IUPAC Name

1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNVWAYLQALCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949489
Record name 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2667-22-3
Record name Kvaterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(P-DODECYLBENZYL)PYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U3BZ4GSTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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